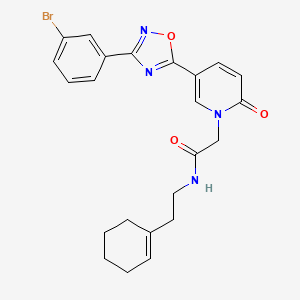
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C23H23BrN4O3 and its molecular weight is 483.366. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(cyclohex-1-en-1-yl)ethyl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antimicrobial, cytotoxic, and anti-inflammatory properties, supported by various studies and data.
Chemical Structure and Properties
The chemical structure of the compound can be broken down into several functional groups:
- Oxadiazole ring : Known for its diverse biological activities.
- Pyridine derivative : Often associated with various pharmacological effects.
- Bromophenyl moiety : Contributes to the compound's lipophilicity and potential bioactivity.
Antimicrobial Activity
Recent studies have indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing oxadiazole rings have shown effectiveness against various bacterial strains. The presence of the bromophenyl group in our compound may enhance its bactericidal activity due to increased lipophilicity.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Strong bactericidal effect | |
| Escherichia coli | Moderate activity | |
| Pseudomonas aeruginosa | Limited activity |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of any new drug candidate. The compound was tested against several cancer cell lines to determine its potential as an anticancer agent.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| L929 (fibroblast) | >100 | Non-cytotoxic |
| A549 (lung cancer) | 25 | Moderate cytotoxicity |
| HepG2 (liver cancer) | 30 | Moderate cytotoxicity |
The results suggest that while the compound exhibits moderate cytotoxicity against certain cancer cell lines, it remains non-toxic to normal fibroblast cells at higher concentrations, indicating a potentially favorable therapeutic index.
Anti-inflammatory Activity
In addition to antimicrobial and cytotoxic properties, the compound's anti-inflammatory effects were evaluated through in vitro assays. Studies have shown that similar oxadiazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential mechanism of action for inflammation-related diseases.
Case Studies
A study conducted by Dos Santos Filho et al. demonstrated that oxadiazole derivatives could significantly reduce inflammation markers in animal models. The study highlighted the importance of structural modifications in enhancing biological activity, supporting the hypothesis that our compound may possess similar effects due to its unique structure.
特性
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[2-(cyclohexen-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN4O3/c24-19-8-4-7-17(13-19)22-26-23(31-27-22)18-9-10-21(30)28(14-18)15-20(29)25-12-11-16-5-2-1-3-6-16/h4-5,7-10,13-14H,1-3,6,11-12,15H2,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZZMUVSDRMMQAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














